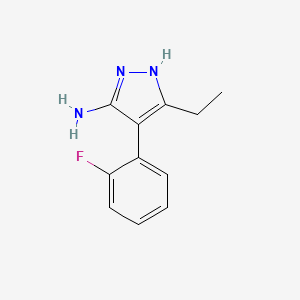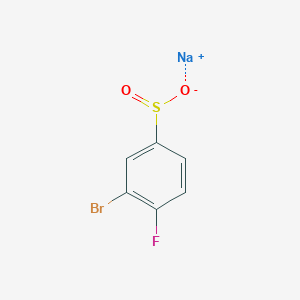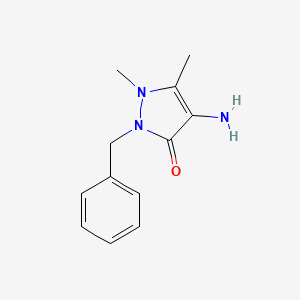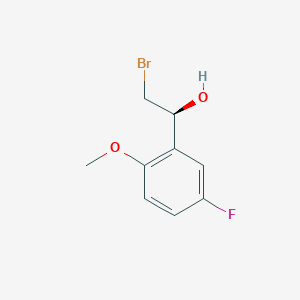
(1S)-2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol is an organic compound that features a bromine atom, a fluorine atom, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol typically involves the bromination of a precursor compound. One common method is the bromination of 1-(5-fluoro-2-methoxyphenyl)ethanol using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanone.
Reduction: Formation of 1-(5-fluoro-2-methoxyphenyl)ethanol.
Substitution: Formation of 2-azido-1-(5-fluoro-2-methoxyphenyl)ethanol or 2-thiocyanato-1-(5-fluoro-2-methoxyphenyl)ethanol.
Scientific Research Applications
(1S)-2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)-2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the methoxy group, can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (1S)-2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol
- (1S)-2-Bromo-1-(5-chloro-2-methoxyphenyl)ethan-1-ol
- (1S)-2-Bromo-1-(5-fluoro-3-methoxyphenyl)ethan-1-ol
Uniqueness
(1S)-2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the bromine, fluorine, and methoxy groups on the phenyl ring. This unique arrangement can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C9H10BrFO2 |
|---|---|
Molecular Weight |
249.08 g/mol |
IUPAC Name |
(1S)-2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10BrFO2/c1-13-9-3-2-6(11)4-7(9)8(12)5-10/h2-4,8,12H,5H2,1H3/t8-/m1/s1 |
InChI Key |
HQEZPACGLDIUEM-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)F)[C@@H](CBr)O |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


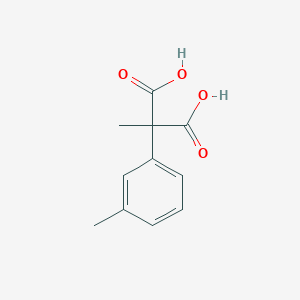
![(1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol](/img/structure/B13166914.png)
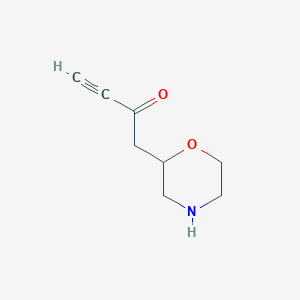
![5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13166925.png)
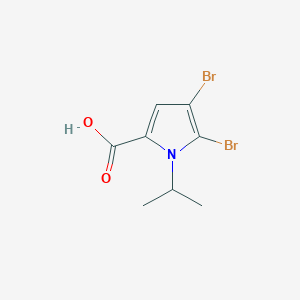
![1-[3-(Pyridin-4-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13166938.png)
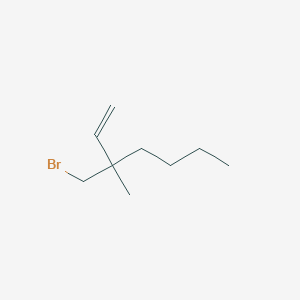
![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid](/img/structure/B13166947.png)

![N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide](/img/structure/B13166979.png)

